1-O-a-D-glucopyranosyl-D-fructose
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Overview
Description
Trehalulose is a disaccharide composed of a molecule of fructose bound to a molecule of glucose. It is a structural isomer of sucrose and is naturally found in small quantities in honey and honeydew secreted by insects such as whiteflies and aphids . Unlike sucrose, trehalulose has a 1,1-glycosidic bond, making it a reducing sugar . This unique bond gives trehalulose a lower glycemic index compared to sucrose, making it a potential alternative sweetener with various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trehalulose can be synthesized from sucrose using the enzyme sucrose isomerase. This enzyme catalyzes the isomerization of sucrose to trehalulose under specific conditions. The reaction typically occurs at a pH of 7.0 and a temperature of 45°C to 50°C . The enzyme exhibits stability across a wide range of pH and temperatures, making the process efficient and scalable .
Industrial Production Methods: Industrial production of trehalulose involves the use of sucrose isomerase in bioreactors. The sucrose solution is contacted with the enzyme, resulting in the conversion of sucrose to trehalulose. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate trehalulose . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trehalulose undergoes various chemical reactions, including:
Oxidation: Trehalulose can be oxidized to produce gluconic acid and other oxidation products.
Reduction: Reduction of trehalulose can yield sorbitol and mannitol.
Substitution: Trehalulose can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Oxidation: Gluconic acid and other carboxylic acids.
Reduction: Sorbitol and mannitol.
Substitution: Acetylated and benzoylated derivatives of trehalulose.
Scientific Research Applications
Trehalulose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and isomerization reactions.
Biology: Investigated for its role in insect metabolism and as a potential prebiotic.
Mechanism of Action
Trehalulose exerts its effects primarily through its unique glycosidic bond. The 1,1-glycosidic bond is more stable than the 1,2-glycosidic bond in sucrose, resulting in slower breakdown and absorption in the small intestine . This slower breakdown leads to a lower glycemic response, making trehalulose beneficial for managing blood sugar levels . Additionally, its non-cariogenic nature prevents dental caries by not being utilized by oral bacteria .
Comparison with Similar Compounds
Trehalulose is often compared with other sucrose isomers such as:
Turanose: Similar to trehalulose but with a 3,1-glycosidic bond.
Leucrose: Has a 5,1-glycosidic bond.
Isomaltulose: Features a 6,1-glycosidic bond.
Uniqueness of Trehalulose:
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
3,4,5,6-tetrahydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4,6-15,17-21H,1-3H2 |
InChI Key |
NMELTECMHKKXLF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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